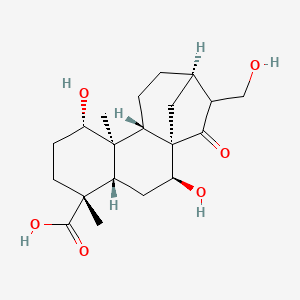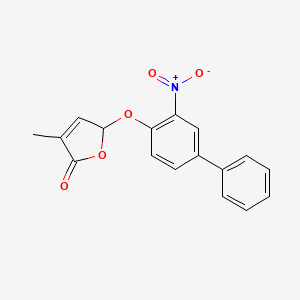
HL16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HL16 is a highly potent CETP inhibitor in vitro, which exhibits favorable HDL-C enhancement and LDL-C reduction in vivo by hamster. This compound was demonstrated to occupy the CETP binding site and form interactions with the key amino acid residues.
Aplicaciones Científicas De Investigación
1. Chromatin Structure and Protein Interactions
Histone H4-K16 acetylation (H4-K16Ac), a modification of histone H4 on lysine 16, plays a crucial role in controlling chromatin structure and protein interactions. It inhibits the formation of compact chromatin fibers and affects the functional interactions between chromatin and non-histone proteins like the adenosine triphosphate–utilizing chromatin assembly and remodeling enzyme ACF. This single histone modification significantly modulates both higher order chromatin structure and functional interactions, impacting gene expression and regulation (Shogren-Knaak et al., 2006).
2. Polyhydroxyalkanoates Production
Cupriavidus necator H16 is known for its efficient production of polyhydroxyalkanoates (PHAs), a family of diverse polymers. Genome characteristics of C. necator H16, including PHA machinery proteins and fatty acid metabolism, have been instrumental in devising engineering strategies to enhance PHA production. This organism demonstrates the potential of genome features in biotechnological applications, particularly in the production of biodegradable plastics and other biopolymers (Kutralam-Muniasamy & Pérez-Guevara, 2018).
3. Biotechnological Applications of Ralstonia eutropha H16
Ralstonia eutropha H16, a non-pathogenic betaproteobacterium, has garnered significant interest due to its metabolic versatility and capability of utilizing renewable resources. It serves as a model organism for the study of poly(β-hydroxybutyrate) metabolism, a polyester accumulated within cells for carbon and energy storage. The insights gained from R. eutropha H16 have been applied in various biotechnological fields, including the production of biopolymers, alcohols, alkanes, and other valuable chemicals (Raberg et al., 2018).
4. Bioplastic Production by Ralstonia eutropha H16
The genome sequence of Ralstonia eutropha H16 has been pivotal in understanding its capability to produce and store large amounts of polyesters like poly[R-(–)-3-hydroxybutyrate], which are used for biodegradable plastic production. The genome analysis has provided insights into exploiting the biotechnological potential of R. eutropha H16, enhancing our understanding of its metabolic versatility (Pohlmann et al., 2006).
5. Hydrogenase Research in Ralstonia eutropha H16
The study of oxygen-tolerant [NiFe]-hydrogenases in Ralstonia eutropha H16 has been driven by the desire to utilize these enzymes in biotechnological applications, especially for hydrogen oxidation. R. eutropha H16 produces three distinct [NiFe]-hydrogenases, each with unique physiological roles and potential applications in sustainable energy technologies (Burgdorf et al., 2006).
Propiedades
Fórmula molecular |
C35H36FN3O4 |
|---|---|
Peso molecular |
581.69 |
Nombre IUPAC |
4-(4-{3-[(4-Fluoro-benzyl)-(3-phenoxy-phenyl)-amino]-propionyl}-piperazin-1-yl)-benzoic acid ethyl ester |
InChI |
InChI=1S/C35H36FN3O4/c1-2-42-35(41)28-13-17-30(18-14-28)37-21-23-38(24-22-37)34(40)19-20-39(26-27-11-15-29(36)16-12-27)31-7-6-10-33(25-31)43-32-8-4-3-5-9-32/h3-18,25H,2,19-24,26H2,1H3 |
Clave InChI |
QZPYNMNJEWKZBN-UHFFFAOYSA-N |
SMILES |
O=C(OCC)C1=CC=C(N2CCN(C(CCN(CC3=CC=C(F)C=C3)C4=CC=CC(OC5=CC=CC=C5)=C4)=O)CC2)C=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
HL-16; HL 16; HL16 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





